Diethylstilbestrol disulfate
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Overview
Description
Diethylstilbestrol disulfate is a synthetic, nonsteroidal estrogen belonging to the stilbestrol group. It is an ester of diethylstilbestrol, which was formerly marketed under brand names such as Hydroestryl and Idroestril . This compound has been used as an antineoplastic agent, although it is no longer available on the market .
Preparation Methods
The synthesis of diethylstilbestrol disulfate involves the esterification of diethylstilbestrol with sulfuric acid. The reaction typically requires the presence of a dehydrating agent to facilitate the formation of the sulfate ester. Industrial production methods would likely involve large-scale esterification processes under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Diethylstilbestrol disulfate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone and epoxide intermediates.
Reduction: The compound can be reduced to its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonate groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Diethylstilbestrol disulfate has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying estrogenic activity and its interactions with various receptors.
Biology: The compound is used to investigate the effects of synthetic estrogens on cellular processes.
Mechanism of Action
Diethylstilbestrol disulfate exerts its effects by binding to estrogen receptors in target cells, including those in the female reproductive tract, mammary gland, hypothalamus, and pituitary . This binding leads to the activation of estrogen-responsive genes, resulting in various physiological effects. The compound also increases the synthesis of sex hormone-binding globulin and thyroid-binding globulin, among other serum proteins .
Comparison with Similar Compounds
Diethylstilbestrol disulfate is similar to other synthetic estrogens such as hexestrol and benzestrol. it is unique in its high affinity for estrogen receptors and its potent estrogenic activity . Compared to natural estrogens like estradiol, this compound has a longer half-life and greater resistance to metabolic degradation .
Similar Compounds
- Hexestrol
- Benzestrol
- Estradiol-17-beta
- Estrone
This compound’s unique properties make it a valuable compound for scientific research and pharmaceutical applications, despite its discontinued use in clinical settings.
Properties
CAS No. |
316-23-4 |
---|---|
Molecular Formula |
C18H20O8S2 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
[4-[(E)-4-(4-sulfooxyphenyl)hex-3-en-3-yl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C18H20O8S2/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24/h5-12H,3-4H2,1-2H3,(H,19,20,21)(H,22,23,24)/b18-17+ |
InChI Key |
JQFXYBUUBRTZSR-ISLYRVAYSA-N |
Isomeric SMILES |
CC/C(=C(/CC)\C1=CC=C(C=C1)OS(=O)(=O)O)/C2=CC=C(C=C2)OS(=O)(=O)O |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OS(=O)(=O)O)C2=CC=C(C=C2)OS(=O)(=O)O |
Origin of Product |
United States |
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